1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine
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Description
1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine, also known as 4-MeOPP, is a chemical compound with potential therapeutic applications. It belongs to the class of pyrazole-based compounds and is structurally similar to other psychoactive substances such as MDMA and amphetamine. The purpose of
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown the versatility of pyrazole derivatives in synthetic chemistry. For instance, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis has led to the formation of diamides. This process demonstrates the compound's utility in the synthesis of complex organic molecules (Agekyan & Mkryan, 2015). Additionally, the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles highlights the compound's role in creating substances with potential pharmacological applications (Fedotov, Hotsulia, & Panasenko, 2022).
Biological Activity
Studies on Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives have demonstrated antimicrobial activity. This indicates the potential of 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine derivatives in the development of new antimicrobial agents (Puthran et al., 2019).
Molecular Docking and Antifungal Activity
Molecular docking studies of certain pyrazole derivatives have shown a probable effect on the activity of 14α-demethylase lanosterol, suggesting the need for further investigation into their antifungal properties. This highlights the compound's relevance in the development of new antifungal agents (Fedotov, Hotsulia, & Panasenko, 2022).
Material Science and Structural Analysis
The structural characterization and analysis of pyrazoline derivatives, such as 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, have contributed to the understanding of intermolecular interactions in crystal structures, which is essential for the design of materials with specific properties (Delgado et al., 2020).
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)pyrazol-4-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(13)10-7-14-15(8-10)11-3-5-12(16-2)6-4-11/h3-9H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFYMNWMDGFULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine |
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